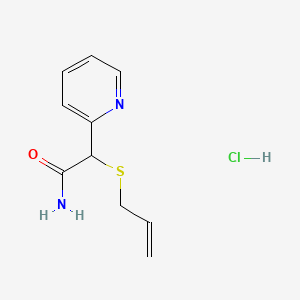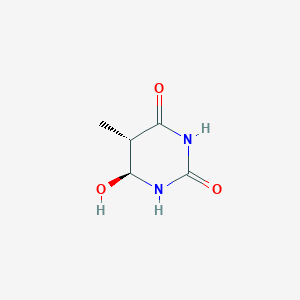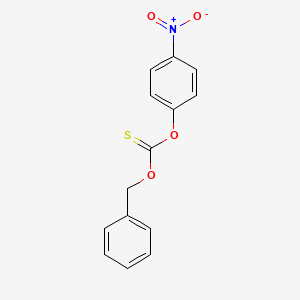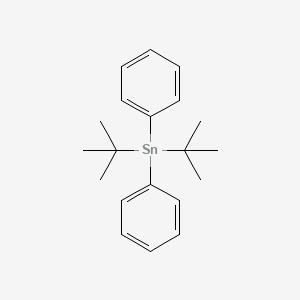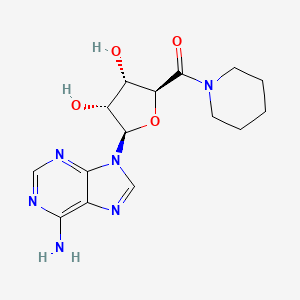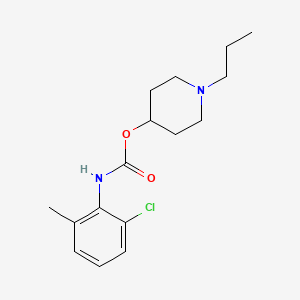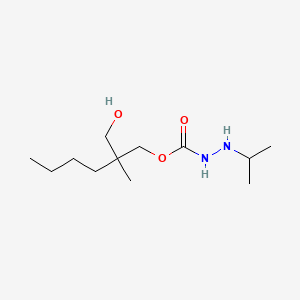
2-Butyl-2-methyl-1,3-propanediol isopropylaminocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-2-methyl-1,3-propanediol isopropylaminocarbamate is a chemical compound with the molecular formula C12H25NO3 It is a derivative of 2-butyl-2-methyl-1,3-propanediol, which is known for its applications in various industrial and scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-2-methyl-1,3-propanediol isopropylaminocarbamate typically involves the reaction of 2-butyl-2-methyl-1,3-propanediol with isopropylamine and a carbamoylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from 0°C to 50°C. The process may also involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process is optimized to minimize waste and reduce production costs. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2-methyl-1,3-propanediol isopropylaminocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Butyl-2-methyl-1,3-propanediol isopropylaminocarbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-butyl-2-methyl-1,3-propanediol isopropylaminocarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-propanediol: A related compound with similar chemical properties but different applications.
2-Butyl-2-ethyl-1,3-propanediol: Another similar compound used in the production of polyesters and other polymers.
2-Methyl-2-propyl-1,3-propanediol: Known for its sedative and muscle relaxant effects.
Uniqueness
2-Butyl-2-methyl-1,3-propanediol isopropylaminocarbamate is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
25649-04-1 |
|---|---|
Molecular Formula |
C12H26N2O3 |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-2-methylhexyl] N-(propan-2-ylamino)carbamate |
InChI |
InChI=1S/C12H26N2O3/c1-5-6-7-12(4,8-15)9-17-11(16)14-13-10(2)3/h10,13,15H,5-9H2,1-4H3,(H,14,16) |
InChI Key |
WUAAJHKTLJWUPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CO)COC(=O)NNC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


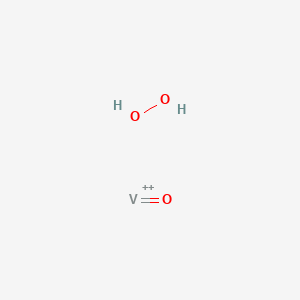
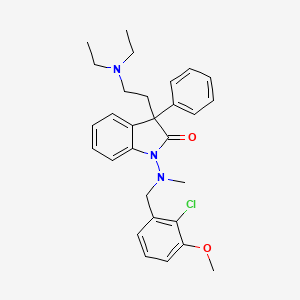

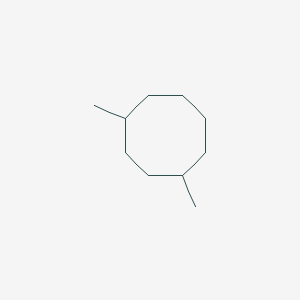
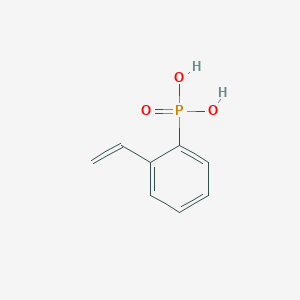
![2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14690807.png)
